Cas no 2524-78-9 (3-Acetamidothioanisole)

3-アセトアミドチオアニソールは、有機合成化学において重要な中間体として利用される化合物です。分子式C9H11NOSで表され、アセトアミド基とチオエーテル基を有する特徴的な構造を持ちます。この化合物は、医薬品や農薬の合成において、特に硫黄含有化合物の前駆体として有用です。高い反応性と選択性を示すため、複雑な分子骨格の構築に適しています。また、比較的安定な物性を示し、取り扱いが容易である点も利点です。実験室規模から工業的生産まで、幅広い用途に対応可能な多目的な試薬です。

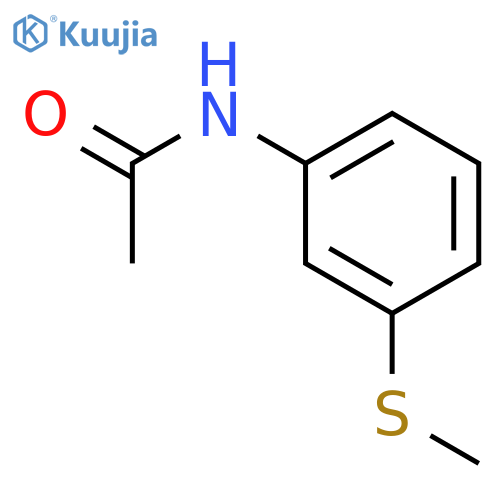

3-Acetamidothioanisole structure

商品名:3-Acetamidothioanisole

3-Acetamidothioanisole 化学的及び物理的性質

名前と識別子

-

- 3-Acetamidothioanisole

- 3'-(Methylthio)acetanilide

- N-(3-(Methylthio)phenyl)acetamide

- N-(3-methylsulfanylphenyl)acetamide

- 3-Acetamino-thioanisol

- m-Methylmercapto-acetanilid

- Acetanilide,3'-(methylthio)- (7CI)

- 3-(Acetylamino)thioanisole

- NSC 157358

- N-[3-(Methylthio)phenyl]acetamide

- 3-Acetamido thioanisole

- N-[3-(Methylsulfanyl)phenyl]acetamide

- Acetamide, N-[3-(methylthio)phenyl]-

- N-Acetyl-m-(methylthio)aniline

- 3-acetamidothioaniso

- NSC157358

- PubChem10658

- WLN: 1VMR CS1

- n-acetyl-3-methylthio-anilin

- MLS000701567

- Acetanilide, 3'-(methylthio)-

- SMR000229022

- CS-0206794

- AN-652/40173320

- SCHEMBL5208634

- FT-0614850

- MFCD00026135

- DFRHNWNBWOIBRW-UHFFFAOYSA-N

- 3-(Acetamide)thioanisole

- AC-16442

- J-511495

- M1671

- DTXSID80879519

- N-[3-(Methylsulfanyl)phenyl]acetamide #

- HMS3377I16

- A817741

- AS-13442

- 1-(2-(O-TOLYLOXY)ETHYL)HYDRAZINE

- AKOS004072923

- N-(3-methylsulfanylphenyl)acetamide;3-Acetamidothioanisole

- Aniline, N-acetyl-3-(methylthio)-

- 2524-78-9

- HMS2515C19

- CHEMBL1332250

-

- MDL: MFCD00026135

- インチ: 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)

- InChIKey: DFRHNWNBWOIBRW-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 181.05600

- どういたいしつりょう: 181.056135

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- 互変異性体の数: 3

- トポロジー分子極性表面積: 54.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ライトイエロー液体

- 密度みつど: 1.185

- ゆうかいてん: 76-80°C

- ふってん: 361.7°C at 760 mmHg

- フラッシュポイント: 186.5°C

- 屈折率: 1.578

- PSA: 54.40000

- LogP: 2.43990

- ようかいせい: 未確定

3-Acetamidothioanisole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317

- 警告文: P261; P272; P280; P302+P352; P321; P333+P313; P363; P501

- RTECS番号:BW7025000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

3-Acetamidothioanisole 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Acetamidothioanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1290067-25g |

3-ACETAMIDOTHIOANISOLE |

2524-78-9 | 97% | 25g |

$125 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834393-25g |

3-Acetamidothioanisole |

2524-78-9 | 97% | 25g |

¥578.00 | 2022-09-03 | |

| Apollo Scientific | OR902818-25g |

3-Acetamidothioanisole |

2524-78-9 | 95% | 25g |

£275.00 | 2025-02-20 | |

| abcr | AB250273-25 g |

3'-(Methylthio)acetanilide |

2524-78-9 | 25g |

€232.70 | 2022-09-01 | ||

| TRC | A192240-100mg |

3-Acetamidothioanisole |

2524-78-9 | 100mg |

$ 65.00 | 2022-06-08 | ||

| TRC | A192240-500mg |

3-Acetamidothioanisole |

2524-78-9 | 500mg |

$ 80.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | D118735-5g |

3-ACETAMIDOTHIOANISOLE |

2524-78-9 | 97% | 5g |

$200 | 2023-09-02 | |

| abcr | AB250273-5g |

3'-(Methylthio)acetanilide; . |

2524-78-9 | 5g |

€94.90 | 2024-04-18 | ||

| 1PlusChem | 1P003SQW-100g |

3-Acetamidothioanisole |

2524-78-9 | 97% | 100g |

$395.00 | 2025-02-20 | |

| Aaron | AR003SZ8-5g |

3-Acetamidothioanisole |

2524-78-9 | 97% | 5g |

$26.00 | 2025-01-22 |

3-Acetamidothioanisole 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

2524-78-9 (3-Acetamidothioanisole) 関連製品

- 10352-44-0(N-(4-(Methylthio)phenyl)acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 152840-81-8(Valine-1-13C (9CI))

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2524-78-9)3-Acetamidothioanisole

清らかである:99%

はかる:100g

価格 ($):379.0

atkchemica

(CAS:2524-78-9)3-Acetamidothioanisole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ